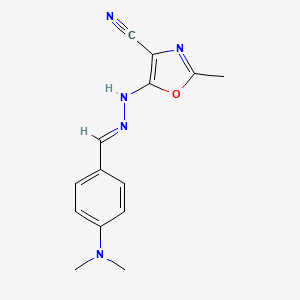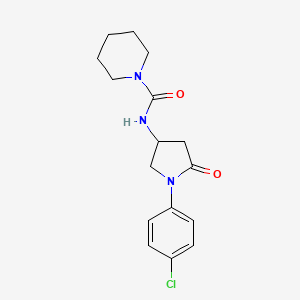
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of drugs called GABA aminotransferase inhibitors. CPP-115 has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that helps to regulate brain activity.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide:
Pharmacological Research
This compound has been studied for its potential pharmacological properties, particularly in the context of pain management and anesthesia. Its structural similarity to certain opioid analogs suggests it may interact with opioid receptors, potentially offering new avenues for developing pain relief medications with fewer side effects .
Antimicrobial Activity
Research has explored the antimicrobial properties of derivatives similar to this compound. Studies have shown that compounds with a 4-chlorophenyl group can exhibit significant antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents .
Neuropharmacology
In neuropharmacology, this compound is of interest due to its potential effects on the central nervous system. Its structure suggests it could modulate neurotransmitter systems, which might be useful in treating neurological disorders such as epilepsy, anxiety, or depression .
Cancer Research
The compound’s structural features make it a candidate for cancer research. Similar compounds have been investigated for their ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). This could lead to the development of new chemotherapeutic agents .
Anti-inflammatory Applications
Given the presence of the 4-chlorophenyl group, this compound may possess anti-inflammatory properties. Research into similar compounds has shown potential in reducing inflammation, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a valuable intermediate for creating more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in the synthesis of new pharmaceuticals and other bioactive compounds .
Analytical Chemistry
The compound is also used in analytical chemistry for developing new methods of detection and quantification. Its distinct chemical properties make it suitable for use as a standard or reference material in various analytical techniques .
Environmental Science
Lastly, this compound has potential applications in environmental science. Its stability and reactivity can be harnessed for developing new materials for environmental remediation, such as adsorbents for removing pollutants from water or soil .
Propiedades
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c17-12-4-6-14(7-5-12)20-11-13(10-15(20)21)18-16(22)19-8-2-1-3-9-19/h4-7,13H,1-3,8-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBUTTUVCSSANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


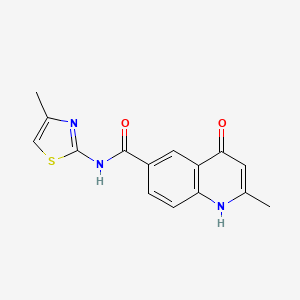
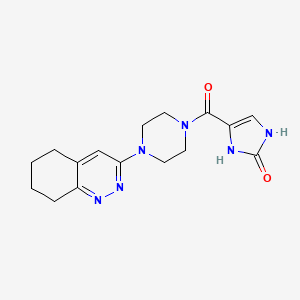
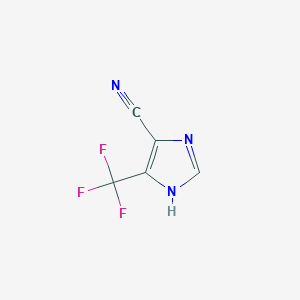
![ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2625351.png)
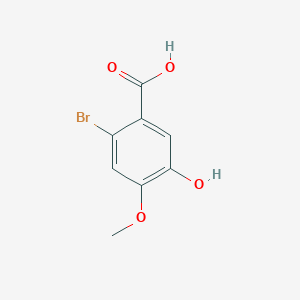

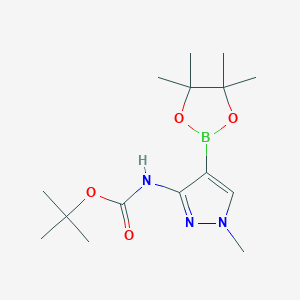
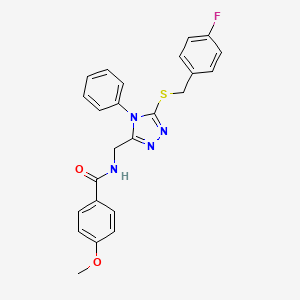
![1-(4-chlorophenyl)-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625357.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2625359.png)
![[3-(1,3-Oxazol-5-yl)phenyl]boronic acid](/img/structure/B2625360.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2625361.png)
